molecular formula C17H13BrO6 B2558604 Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-29-6

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2558604
CAS No.: 308295-29-6
M. Wt: 393.189
InChI Key: VYVJIULWKPYMCT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromine atom, a furan ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and furan ring formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes. The exact mechanism can vary based on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-ethyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6/c1-3-21-17(20)15-9(2)23-13-8-11(18)14(7-10(13)15)24-16(19)12-5-4-6-22-12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVJIULWKPYMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC=CO3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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